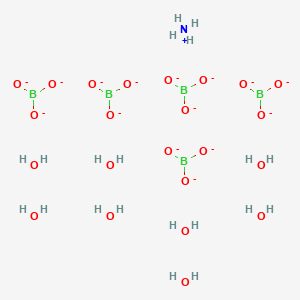
Diethyl (2r)-2-chlorosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2r)-2-chlorosuccinate is an organic compound with the molecular formula C8H13ClO4 It is a derivative of succinic acid, where the hydrogen atom at the second carbon is replaced by a chlorine atom, and the carboxyl groups are esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2r)-2-chlorosuccinate can be synthesized through several methods. One common approach involves the chlorination of diethyl succinate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C4H6(CO2Et)2+SOCl2→C4H5Cl(CO2Et)2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2r)-2-chlorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to diethyl succinate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis can convert the ester groups to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Diethyl (2r)-2-azidosuccinate or diethyl (2r)-2-thiocyanatosuccinate.
Reduction: Diethyl succinate.
Hydrolysis: 2-chlorosuccinic acid.
Aplicaciones Científicas De Investigación
Diethyl (2r)-2-chlorosuccinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of drugs, particularly those targeting metabolic pathways involving succinic acid derivatives.
Biological Studies: It is employed in studies investigating enzyme-catalyzed reactions and metabolic processes.
Industrial Applications: The compound is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of diethyl (2r)-2-chlorosuccinate involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. In biological systems, it may interact with enzymes that process succinic acid derivatives, potentially inhibiting or modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl succinate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl (2r)-2-bromosuccinate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.
Diethyl (2r)-2-iodosuccinate: Contains an iodine atom, making it more reactive than the chloro and bromo analogs.
Uniqueness
Diethyl (2r)-2-chlorosuccinate is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its chlorine atom provides a good leaving group for substitution reactions, while the ester groups offer opportunities for further functionalization.
Propiedades
Fórmula molecular |
C8H13ClO4 |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
diethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
JWJDXJCSVYLGDD-ZCFIWIBFSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C(=O)OCC)Cl |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)




![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)


